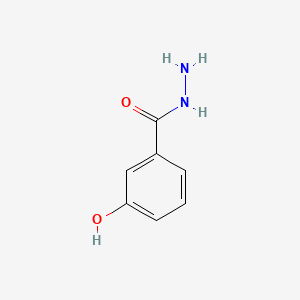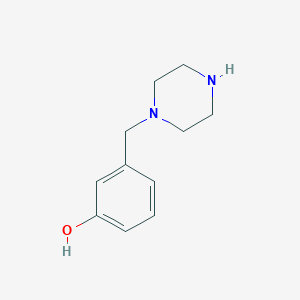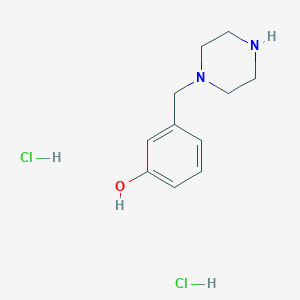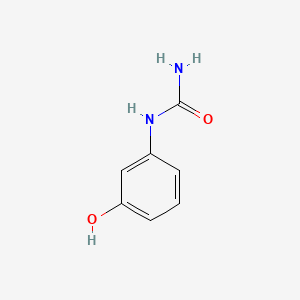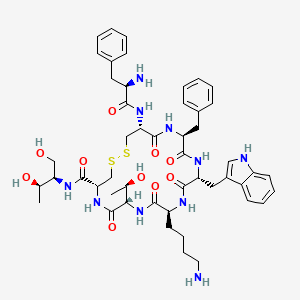
Octreotide
Overview
Description
Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the secretion of several other hormones. It is more potent than the natural hormone in inhibiting growth hormone, glucagon, and insulin . It is used for the long-term treatment of acromegaly, a growth hormone disorder . It can also reduce flushing and diarrhea caused by cancer .
Synthesis Analysis
Octreotide synthesis involves a hybrid solid phase-liquid phase method. The method comprises liquid phase condensation of two or three peptide blocks, of which at least one is synthesized by the solid-phase method . Each block contains two or more amino acid residues. This method combines the time and labor effectiveness of the solid-phase method with the relative cheapness and easiness of purification of the product, characteristic of the liquid-phase method .Molecular Structure Analysis
Octreotide is an octapeptide that mimics natural somatostatin pharmacologically . Its molecular formula is C49H66N10O10S2 . It was first synthesized in 1979 and binds predominantly to the somatostatin receptors SSTR2 and SSTR5 .Chemical Reactions Analysis
In search for peptidic [FeFe] hydrogenase mimics, the cyclic disulfide Sandostatin® (octreotide) was allowed to react with Fe3 (CO)12. An octreotide-Fe2 (CO)6 complex was isolated and characterized spectroscopically as well as by elemental and thermochemical analysis .Physical And Chemical Properties Analysis
Octreotide has a density of 1.4±0.1 g/cm3, a boiling point of 1447.2±65.0 °C at 760 mmHg, and a molar refractivity of 273.9±0.4 cm3 . It has 20 H bond acceptors, 15 H bond donors, and 17 freely rotating bonds .Scientific Research Applications
Therapeutic and Research Applications
Octreotide, a synthetic peptide analog of naturally occurring somatostatin, has seen escalating use in both therapeutic and research settings. It is routinely used for conditions like acromegaly and gastroenteropancreatic endocrine tumors. Research suggests promising applications in acute variceal bleeding, diabetes mellitus, polycystic ovarian syndrome, and AIDS-related diarrhea, although these require further evaluation in controlled trials. The discovery of somatostatin receptors in various human tumors opens up new therapeutic possibilities, including targeting tumor cells with octreotide (Ginsburg, 2011).
Potential in Neuroendocrine Tumors
Octreotide has demonstrated effectiveness in controlling the growth of well-differentiated metastatic neuroendocrine tumors (NETs) of the midgut. A study showed that octreotide LAR significantly lengthens the median time to tumor progression compared with placebo, offering a substantial reduction in tumor progression risk (Arnold et al., 2009).
Gastrointestinal Applications
Octreotide has significant effects on gastrointestinal physiology, potentially beneficial for various non-neoplastic disorders of the gastrointestinal tract. It has been FDA approved for symptomatic carcinoid syndrome and vasoactive intestinal peptide-producing tumors (Grosman & Simon, 1990).
Structural Characterization and Synthesis
Research has focused on the structural characterization of octreotide impurities, especially in the context of peptide-loaded microspheres for drug delivery. This includes methods like electrochemistry-tandem mass spectrometry for identifying peptide impurities, crucial for understanding octreotide's stability and efficacy in treatment (Cui et al., 2019).
Molecular Mechanisms and Receptor Binding
Studies have explored octreotide's molecular mechanisms, especially regarding its interaction with somatostatin receptors (SSTRs). Research suggests that octreotide may control NET cells through novel genes, which could provide insights into its antiproliferative effects, especially when SSTR levels are low (Li et al., 2012).
Imaging Applications
Octreotide is used in Somatostatin Receptor Imaging (SRI) for visualizing somatostatin receptor-positive tumors. SRI has shown high sensitivity in localizing neuroendocrine tumors and may be beneficial in patient management and quality of life in certain cancers (Kwekkeboom & Krenning, 2002).
Clinical Use in Palliative Care
Octreotide has shown promise in palliative care, particularly in managing gastrointestinal disorders such as hemorrhage, diarrhea, and intestinal occlusion. Its favorable safety profile and minimal side effects highlight its potential role in this setting (Mercadante, 1994).
Safety And Hazards
Future Directions
Octreotide has been shown to decrease the occurrence and severity of diarrhea, yet the efficacy of Octreotide in preventing chemotherapy-induced diarrhea (CID) remains to be assessed . It is also used for the treatment of acromegaly and symptoms arising from various tumors, including carcinoid tumors and vasoactive intestinal peptide tumors (VIPomas) .
properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQANNDTNATYII-OULOTJBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N10O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79517-01-4 (acetate salt) | |
| Record name | Octreotide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048682 | |
| Record name | Octreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1019.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. | |
| Record name | Octreotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Octreotide | |
CAS RN |
83150-76-9 | |
| Record name | Octreotide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083150769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octreotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWM8CCW8GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-156 | |
| Record name | Octreotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00104 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



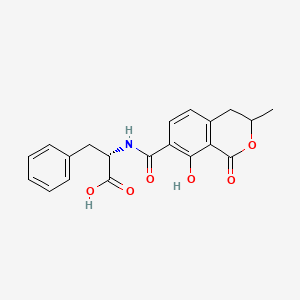
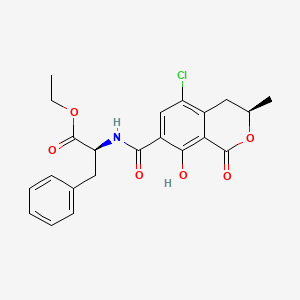
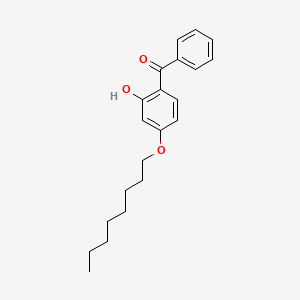
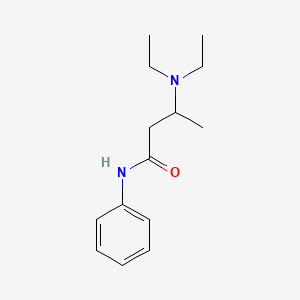
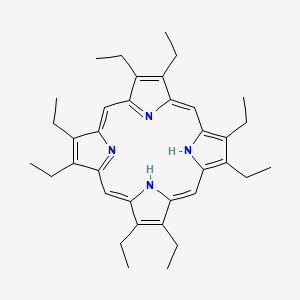
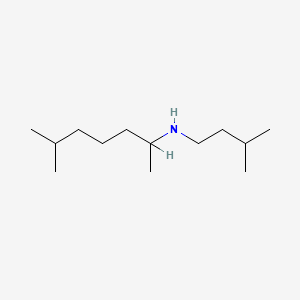
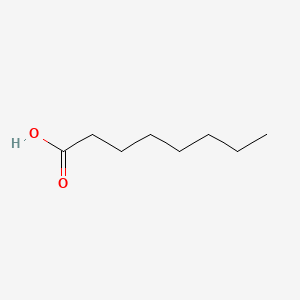
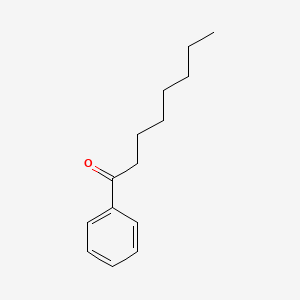
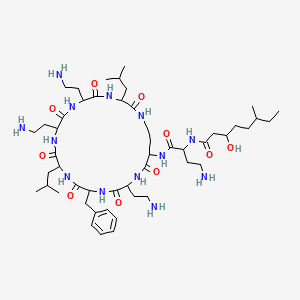
![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
